4-(4-Fluorophenyl)thiophenol 4-(4-Fluorophenyl)thiophenol
Brand Name: Vulcanchem
CAS No.: 200958-13-0
VCID: VC3836919
InChI: InChI=1S/C12H9FS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H
SMILES: C1=CC(=CC=C1C2=CC=C(C=C2)S)F
Molecular Formula: C12H9FS
Molecular Weight: 204.26 g/mol

4-(4-Fluorophenyl)thiophenol

CAS No.: 200958-13-0

Cat. No.: VC3836919

Molecular Formula: C12H9FS

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluorophenyl)thiophenol - 200958-13-0

Specification

CAS No. 200958-13-0
Molecular Formula C12H9FS
Molecular Weight 204.26 g/mol
IUPAC Name 4-(4-fluorophenyl)benzenethiol
Standard InChI InChI=1S/C12H9FS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H
Standard InChI Key HKHDKANLOZASGR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC=C(C=C2)S)F
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)S)F

Introduction

Structural Characteristics

Molecular Geometry

The compound’s structure consists of two benzene rings connected by a single bond:

  • Thiophenol moiety: A benzene ring with a -SH group at the para position.

  • Fluorophenyl moiety: A benzene ring with a fluorine atom at the para position .
    X-ray crystallography data for analogous compounds (e.g., 4-chlorothiophenol) reveal planar geometries with bond lengths of 1.758 Å (C–S) and 1.753 Å (C–F), consistent with typical aromatic-thiol and aryl-halogen bonds .

Spectroscopic Data

  • NMR:

    • ¹H NMR (CDCl₃): δ 7.52–7.44 (m, 4H, aromatic), 7.40–7.33 (m, 4H, aromatic) .

    • ¹³C NMR: Peaks at δ 150.4 (C-F), 134.0 (C-S), and 126.1–127.7 (aromatic carbons) .

  • IR: Strong absorption bands at 2,921 cm⁻¹ (C-H stretch) and 1,679 cm⁻¹ (C=S) .

Synthesis Methods

Suzuki-Miyaura Coupling

A widely used method involves palladium-catalyzed cross-coupling:

  • Reactants: 4-Fluorophenylboronic acid and 2-bromothiophene.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.005–0.1 eq.).

  • Conditions: 50–80°C in ethanol/water, 1.5–3 hours .

  • Yield: 83.9–85.5% after recrystallization .

Grignard Reaction

Alternative routes use organomagnesium intermediates:

  • Step 1: Synthesis of 4-fluorophenylmagnesium bromide from 4-fluorobromobenzene.

  • Step 2: Reaction with borate esters (e.g., trimethyl borate) to form 4-fluorophenylboronic acid .

  • Step 3: Coupling with 2-bromothiophene under Pd catalysis .

Sulfinate-Based Synthesis

  • Reactants: 3-Chloro-2-methyl-2-hydroxypropionic acid and sodium 4-fluorophenyl sulfinate.

  • Conditions: Reflux in aqueous sodium carbonate with tetrabutylammonium chloride .

  • Advantage: Direct formation of enantiomerically pure intermediates for pharmaceuticals like bicalutamide .

Physicochemical Properties

PropertyValueSource
Melting Point43–46°C
Boiling Point162–168°C at 760 mmHg
Density1.203 g/cm³ at 25°C
pKa6.40 ± 0.10
LogP (Partition Coefficient)2.81
Vapor Pressure2.9 ± 0.3 mmHg at 25°C

Applications in Pharmaceutical Synthesis

Antidepressants

  • Paroxetine: A selective serotonin reuptake inhibitor (SSRI) synthesized via 4-(4-fluorophenyl)piperidine intermediates. The compound’s fluorine atom enhances metabolic stability and receptor binding .

  • Key Step: Reductive amination of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine with 3,4-methylenedioxyphenol .

Anticancer Agents

  • Bicalutamide: A non-steroidal antiandrogen used in prostate cancer treatment. The compound serves as a precursor in the synthesis of (-)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid, a key intermediate .

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